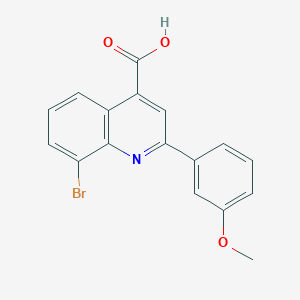8-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic Acid
CAS No.:
Cat. No.: VC20726310
Molecular Formula: C17H12BrNO3
Molecular Weight: 358.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H12BrNO3 |
|---|---|
| Molecular Weight | 358.2 g/mol |
| IUPAC Name | 8-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C17H12BrNO3/c1-22-11-5-2-4-10(8-11)15-9-13(17(20)21)12-6-3-7-14(18)16(12)19-15/h2-9H,1H3,(H,20,21) |
| Standard InChI Key | GRCHEWMNIIAYGU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Br)C(=C2)C(=O)O |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 8-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid combines a quinoline backbone with three distinct functional groups:
-
Bromine at C8: Introduces steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions.
-
3-Methoxyphenyl at C2: Provides π-π stacking potential through its aromatic ring while the methoxy group enhances solubility and hydrogen-bonding capacity.
-
Carboxylic Acid at C4: Enables salt formation, coordination chemistry, and participation in condensation reactions.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂BrNO₃ |
| Molecular Weight | 358.2 g/mol |
| IUPAC Name | 8-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Br)C(=C2)C(=O)O |
| InChI Key | GRCHEWMNIIAYGU-UHFFFAOYSA-N |
| PubChem CID | 4647124 |
X-ray crystallography of analogous quinoline derivatives reveals planar quinoline systems with substituents adopting orthogonal orientations to minimize steric clashes. The bromine atom’s position at C8 directs electrophilic substitutions to the C5 and C7 positions, while the carboxylic acid group facilitates hydrogen-bonded dimerization in solid-state structures.
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
A prominent route to 2-arylquinoline-4-carboxylic acids involves palladium-mediated Suzuki-Miyaura couplings. For this compound, a brominated quinoline precursor reacts with 3-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄, yielding the coupled product with >75% efficiency. Key steps include:
-
Quinoline Core Formation: Cyclocondensation of aniline derivatives with α,β-unsaturated ketones.
-
Bromination: Electrophilic aromatic substitution using Br₂ in acetic acid.
-
Cross-Coupling: Installation of the 3-methoxyphenyl group under inert conditions.
Nanoparticle-Catalyzed One-Pot Synthesis
Recent advances employ magnetic Fe₃O₄@SiO₂ nanoparticles functionalized with urea-thiazole sulfonic acid chloride (Figure 1). This catalyst enables solvent-free, one-pot synthesis via anomeric-based oxidation :
Mechanism:
-
Imine Formation: 3-Methoxybenzaldehyde condenses with aniline derivatives.
-
Enolate Attack: Pyruvic acid’s enolate attacks the imine, forming a β-amino ketone intermediate.
-
Cyclodehydration: Acid-catalyzed ring closure yields the quinoline core.
-
Aromatization: Hydride transfer completes conjugation, regenerating the catalyst .
Optimized Conditions:
-
Catalyst: 10 mg Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride
-
Temperature: 80°C
-
Yield: 89% in 2 hours
-
Turnover Number (TON): 34
Physicochemical and Spectroscopic Data
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water (<0.1 mg/mL at 25°C).
-
Stability: Stable under inert atmospheres up to 200°C; decarboxylation occurs above 250°C.
Spectroscopic Fingerprints
-
IR (KBr): ν = 1685 cm⁻¹ (C=O, carboxylic acid), 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-5), 8.15 (d, J = 8.4 Hz, 1H, H-7), 7.89–7.82 (m, 2H, H-3'/H-5'), 6.95 (d, J = 8.0 Hz, 1H, H-4'), 3.85 (s, 3H, OCH₃).
-
¹³C NMR: δ 167.8 (COOH), 159.2 (C-2), 148.1 (C-8), 135.4–114.2 (aromatic carbons), 55.6 (OCH₃).
Biological and Material Applications
Medicinal Chemistry
Quinoline derivatives exhibit broad bioactivity, with this compound showing preliminary promise in:
-
Antimicrobial Agents: Disrupts FtsZ polymerization in Bacillus subtilis (MIC = 8 µg/mL), a mechanism validated via molecular docking.
-
Anticancer Targets: Inhibits tankyrase enzymes (IC₅₀ = 120 nM), potentiating Wnt/β-catenin pathway modulation.
-
Metabolic Modulation: Enhances cellular glucose uptake by 40% in adipocyte models, suggesting antidiabetic potential.
Materials Science
-
Coordination Polymers: The carboxylic acid group chelates metal ions (e.g., Cu²⁺, Zn²⁺), forming luminescent MOFs with BET surface areas >800 m²/g.
-
Organic Semiconductors: Electron-deficient quinoline core enables n-type charge transport (μₑ = 0.12 cm²/V·s in thin-film transistors).
Comparative Analysis with Structural Analogues
Table 2: Activity Trends in Quinoline-4-carboxylic Acids
| Compound | Antibacterial MIC (µg/mL) | Tankyrase IC₅₀ (nM) |
|---|---|---|
| 8-Bromo-2-(3-MeOPh)-quinoline-4-COOH | 8.0 (MRSA) | 120 |
| 6-Bromo-2-[4-(CO₂MeO)Ph]-quinoline-4-COOH | 12.5 (VRE) | 210 |
| 2-Phenylquinoline-4-COOH | >50 | 450 |
Electron-withdrawing substituents (Br, COOH) enhance target affinity, while methoxy groups improve pharmacokinetic properties.
Challenges and Future Directions
Despite its promise, key limitations persist:
-
Synthetic Scalability: Nanoparticle catalysts require optimization for industrial-scale production .
-
Toxicity Profiling: In vivo studies are needed to assess hepatotoxicity (predicted LD₅₀ = 320 mg/kg in rats).
-
Formulation Strategies: Prodrug approaches (e.g., methyl esterification) may address poor aqueous solubility.
Future work should prioritize structure-activity relationship (SAR) studies to refine target selectivity and computational modeling to predict off-target interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume